O-(2-Chloroethyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-Chloroethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C2H7Cl2NO. It is a white to off-white crystalline solid that is soluble in water and some organic solvents . This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of O-(2-Chloroethyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
O-(2-Chloroethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form hydroxylamine and 2-chloroethanol.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(2-Chloroethyl)hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: It is used in the production of various chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of O-(2-Chloroethyl)hydroxylamine hydrochloride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is utilized in various chemical and biochemical applications .
Comparison with Similar Compounds
O-(2-Chloroethyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Benzylhydroxylamine hydrochloride: Used in similar applications but has different reactivity due to the benzyl group.
O-Benzoylhydroxylamine: Known for its use in electrophilic amination reactions.
Hydroxylamine-O-sulfonic acid: Another hydroxylamine derivative with distinct reactivity and applications
These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
39053-76-4 |
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Molecular Formula |
C2H7Cl2NO |
Molecular Weight |
131.99 g/mol |
IUPAC Name |
O-(2-chloroethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H6ClNO.ClH/c3-1-2-5-4;/h1-2,4H2;1H |
InChI Key |
UQUWMHUYGDWGFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)ON.Cl |
Origin of Product |
United States |
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